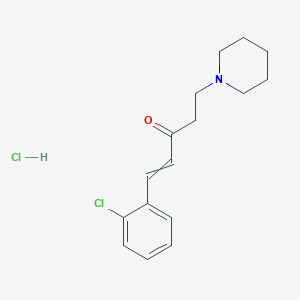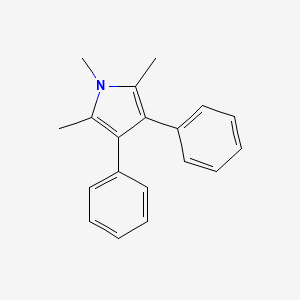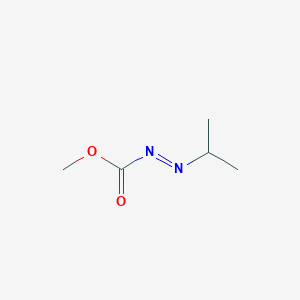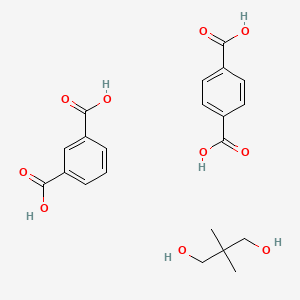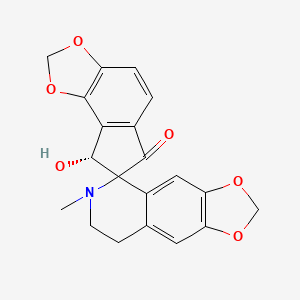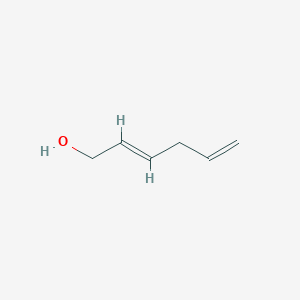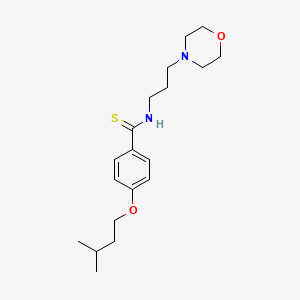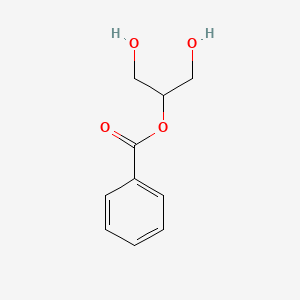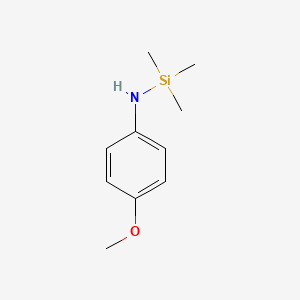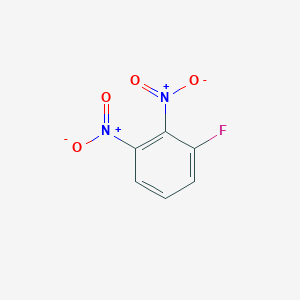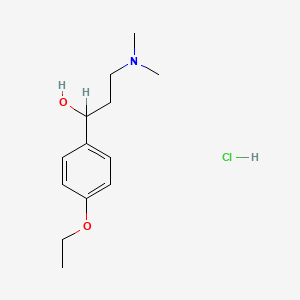
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxyphenyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with dimethylamine and a suitable reducing agent to form the intermediate 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone. This intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to influence molecular pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanol hydrochloride
- 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-butanol hydrochloride
- 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanone hydrochloride
Uniqueness
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24221-40-7 |
|---|---|
Molekularformel |
C13H22ClNO2 |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(4-ethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-12-7-5-11(6-8-12)13(15)9-10-14(2)3;/h5-8,13,15H,4,9-10H2,1-3H3;1H |
InChI-Schlüssel |
QZKGOIDSDBBQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CCN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
